REACTION_CXSMILES
|
[C:1]([NH:6][CH:7]([CH2:11][CH:12]=[CH2:13])[C:8]([OH:10])=O)(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:14](OC(=O)C)(=O)C.O>N1C=CC=CC=1>[C:8]([CH:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:3])[CH3:4])[CH2:11][CH:12]=[CH2:13])(=[O:10])[CH3:14]
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Name
|
|
Quantity
|
41.95 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)NC(C(=O)O)CC=C
|
Name
|
|
Quantity
|
19.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
28.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
at 90°
|
Type
|
ADDITION
|
Details
|
Careful pouring
|
Type
|
EXTRACTION
|
Details
|
ice/HCl, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left finally 6.63 g of the title compound as yellowish oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C(CC=C)NC(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |